molecular formula C17H21N7O B12246759 9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine

9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine

Cat. No.: B12246759
M. Wt: 339.4 g/mol
InChI Key: WTYTVMXHPZWJQV-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a piperazine ring The presence of an oxazole moiety further enhances its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactionsThe piperazine ring is then introduced via nucleophilic substitution reactions, and finally, the oxazole moiety is incorporated through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine: shares similarities with other purine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N7O

Molecular Weight

339.4 g/mol

IUPAC Name

4-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C17H21N7O/c1-12-21-13(9-25-12)8-22-4-6-23(7-5-22)16-15-17(19-10-18-16)24(11-20-15)14-2-3-14/h9-11,14H,2-8H2,1H3

InChI Key

WTYTVMXHPZWJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

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